![molecular formula C4H12S2Si B14127841 Dimethyl[bis(methylsulfanyl)]silane CAS No. 3860-91-1](/img/structure/B14127841.png)
Dimethyl[bis(methylsulfanyl)]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[bis(methylsulfanyl)]silane is a chemical compound with the molecular formula C4H12S2Si It is a silane derivative where the silicon atom is bonded to two methyl groups and two methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl[bis(methylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium methylthiolate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)2SiCl2+2NaSCH3→(CH3)2Si(SCH3)2+2NaCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
Dimethyl[bis(methylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methylthiol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Nucleophiles: Thiols, amines, or alcohols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiol.
科学的研究の応用
Dimethyl[bis(methylsulfanyl)]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and as a coupling agent in materials science.
作用機序
The mechanism by which dimethyl[bis(methylsulfanyl)]silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile compound for chemical modifications. The methylsulfanyl groups can participate in redox reactions, further enhancing its reactivity.
類似化合物との比較
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with chlorine atoms instead of methylsulfanyl groups.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to silicon.
Methylsulfanyl derivatives: Compounds with methylsulfanyl groups attached to different central atoms.
Uniqueness
Dimethyl[bis(methylsulfanyl)]silane is unique due to the presence of both methyl and methylsulfanyl groups, which provide a combination of stability and reactivity. This makes it a valuable compound for various chemical transformations and applications.
特性
CAS番号 |
3860-91-1 |
|---|---|
分子式 |
C4H12S2Si |
分子量 |
152.4 g/mol |
IUPAC名 |
dimethyl-bis(methylsulfanyl)silane |
InChI |
InChI=1S/C4H12S2Si/c1-5-7(3,4)6-2/h1-4H3 |
InChIキー |
FYWZMZSOODFYPG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


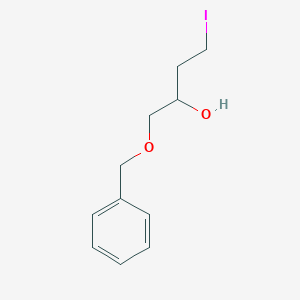
![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
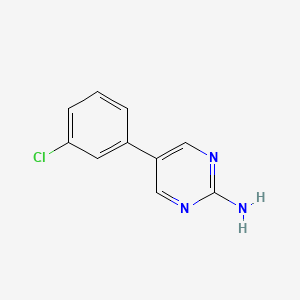
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)

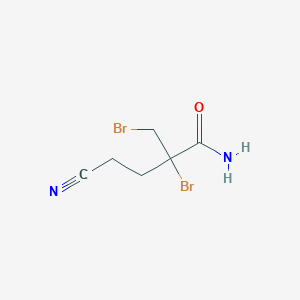

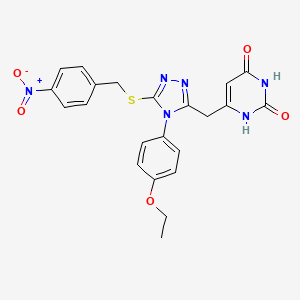

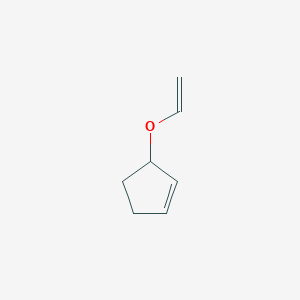
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
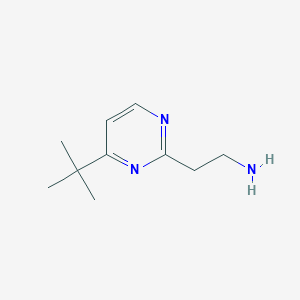
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
